Journal Name:Inorganic and Nano-Metal Chemistry
Journal ISSN:2470-1556
IF:1.514
Journal Website:https://www.tandfonline.com/loi/lsrt21
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:
OA or Not:Not
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2012-10-05 , DOI:
10.1039/C2RP90013K
The first page of this article is displayed as the abstract.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B818464J
Modern computer-based molecular modelling opens up new possibilities for chemistry teaching at different levels. This article presents a case study seeking insight into Finnish school teachers’ use of computer-based molecular modelling in teaching chemistry, into the different working and teaching methods used, and their opinions about necessary support. The study suggests that most of the teachers studied need personally to discover the benefits of molecular modelling in their own work that illustrate on a practical level how molecular modelling can provide added value for teaching and understanding school chemistry. Teachers state that they need more pedagogical and technical training in molecular modelling so they can use it more and effectively in their own teaching. Furthermore, there is a need for easily adaptable learning and teaching materials to be made available to teachers in their domestic teaching language.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B2RP90012B
This paper presents and discusses data relating to student understanding of the orbital concept and related ideas at college level (i.e. between secondary and university level education). The data derives from in-depth research into the thinking of a small sample of U.K. students. Students enter this level of study having been explicitly taught a quantum theory of matter (i.e. the particle model), and implicitly introduced to the quantization of charge. The key principles of quantization of energy and angular momentum are important at the college level when students are taught about orbitals, energy levels and quantum numbers. Interview extracts provide insights into the students attempts to make sense of these unfamiliar and abstract ideas. It is suggested that this is an area where there is a genuine pedagogic problem: capable and motivated students struggle to learn from experienced and knowledgeable teachers. The present paper describes how students conceptualized these key aspects of the atomic model. A subsequent paper (Compounding quanta: probing the frontiers of student understanding of molecular orbitals) considers how the same group of students applied their thinking in the more complex context of molecular systems. [Chem. Educ. Res. Pract. Eur.: 2002, 3, 145-158]
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/A9RP90017A
Chemistry, as an upper-secondary school subject for all, should aim to supply students with chemical literacy and chemical culture, to cultivate higher-order cognitive skills, and to be a useful, interesting, and enjoyable subject. A recently proposed chemistry programme for all students in grades ten and eleven (ages 15-17) in Greece, introduces chemistry through the separate study of the three states of matter [the states-of-matter approach (SOMA)]. There are three major units in the programme, namely: air and gases; salt, salts, and solids; water and liquids. The gaseous state is introduced first because it is the best prelude to the study of atoms and molecules; only a few non-metals and compounds, with small and simple molecules are studied. Ions, ionic bonds, or intermolecular forces are not involved until the unit of solids, as only the covalent bond is needed in the unit of gases. By placing the solid state second, we can study liquid solutions as well as acids and bases within the unit of liquids. The programme then moves into the applications of chemistry: plastics and polymers; drugs; foodstuffs; energy. Inorganic and organic chemistry are partially integrated. The overall approach is intermediate between a formal (‘academist’) and a science-technology-environment-society (STES) (‘practicalist’) one, while constructivist teaching and learning is incorporated. [Chem. Educ. Res. Pract. Eur.: 2000, 1, 161-168]
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/C1RP90010B
Inquiry-based instruction requires a deep, conceptual understanding of the process of science combined with a sophisticated knowledge of teaching and learning. This study examines the changes in classroom instructional practices and corresponding changes to knowledge and beliefs about inquiry instruction for eight high school chemistry teachers. These teachers were part of a 2½ year program that supported a research experiences for teachers with a summer of materials adaptation and a year-long action research project. Classroom observations scored with the Reformed Teaching Observation Protocol and semi-structured teacher interviews using the Inquiry Teaching Beliefs (ITB) instrument were used to examine changes in teachers' classroom teaching practices and their knowledge and beliefs about inquiry instruction. Results indicate that both teachers' instructional practices and their knowledge and beliefs about inquiry instruction changed during the program; however, in most cases, substantial changes to classroom instruction did not occur until after the materials adaptation component. Additionally, validity issues associated with using the ITB instrument for long-term interventions were discovered.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2014-10-06 , DOI:
10.1039/C4RP00176A
The purpose of this study was to investigate how a mixed-method case study affects pre-service science teachers' awareness of hexavalent chromium pollution and content knowledge about the properties of chromium's different oxidation states. The study was conducted in Turkey with 55 sophomores during the fall semester of 2013–2014. The students were taught using a case study about chromium's properties, the qualitative and quantitative analysis methods used with chromium compounds, the effects of chromium compounds on human health, and the chemical techniques that can be used to remove hexavalent chromium from wastewater. Open-ended questions were applied to determine the students' pre- and post-knowledge before and after instruction. An open-ended questionnaire and semi-structured interviews showed that the case study had a positive effect on all participants in terms of increasing their awareness of the hazardous effects of hexavalent chromium. Pair sample and independent sample t-test results revealed that the presenting and the audience groups significantly increased their content knowledge after instruction. On the other hand, while there was no statistically significant difference between the groups on verbal questions, there was a difference between the presenting and the audience groups on calculative questions. This finding shows that the mixed-method case instruction might not have affected all subjects in the same way.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B1RP90010B
This paper gives a simple pictorial introduction to the VSEPR model of molecular geometry and its physical basis: the Pauli exclusion principle. The treatment of the VSEPR model range from a simple empirical set of rules to help freshmen students predicting the geometry of molecules to more advanced treatments based on a careful analysis of the electron density (for advanced undergraduate or graduate students). The density can be readily calculated using ab intio or density functional theory (DFT) methods and it can also be obtained experimentally by X-ray crystallography. Unlike an orbital model of a molecule, the electron density is a physical observable. There are therefore advantages in interpreting the electron density to obtain information about bonding, advantages which are not as widely appreciated as they deserve to be. We also give a simple introduction to the quantum theory of Atoms in Molecules (AIM) and of its analysis of the electron density. We show how it provides a clear, rigorous and unambiguous definition of an atom in molecule that can be used as the basis for calculating the charge of the atom and indeed any of its other properties. [Chem. Educ. Res. Pract. Eur.: 2001, 2, 73-90]
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2021-11-06 , DOI:
10.1039/D1RP00039J
The learning of scientific concepts is one of the main research subjects in science education. Although little used, the theory of conceptual profiles allows the study of this knowledge, taking into account the presence of different ways of thinking about a certain concept in the same individual. This study aimed to build a conceptual profile for the concept of equilibrium and, based on this profile, relate it to the teaching and learning process of chemical equilibrium. Four zones were proposed to comprise the profile, called intuitive, static, kinetic and energetic. Subsequently, we analyzed the responses obtained in a questionnaire by students of Chemistry courses in order to group similar ways of speaking into categories related to the concept of equilibrium and the proposed zones for the conceptual profile. In the answers, we found some alternative conceptions already identified by the literature. Based on the results, the proposed zones for the conceptual profile of equilibrium indicate that establishing associations between the state of chemical equilibrium and the notion of equality can lead to conceptual errors and, therefore, it is suggested to give priority to the notion of stability. We also propose the use of studies on the History and Philosophy of Sciences applied to the teaching of chemical equilibrium to stimulate the emergence, dialogue and enrichment between the zones of conceptual profile in individuals.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2014-09-29 , DOI:
10.1039/C4RP90009J
The first page of this article is displayed as the abstract.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2015-09-11 , DOI:
10.1039/C5RP00099H
A convergent mixed methods research study was used to investigate whether or not undergraduate students who participated in a problem-based learning (PBL) laboratory environment improved their self-efficacy beliefs in chemistry. The Chemistry Attitude and Experience Questionnaire (CAEQ) was used as a pre- and post-test to determine changes in students' self-efficacy beliefs in general chemistry laboratories at a Midwestern University in the USA. Interviews were used to augment the quantitative data. Paired sample t-tests were used to determine the difference in means between pre- and post-tests. Analysis of variance was used to determine the influence of confounding variables. Thematic analysis was used to interpret the interview data. There was an observed improvement in students' self-efficacy beliefs using both qualitative and quantitative data. Interviews with the participants indicated that students had higher self-efficacy beliefs in chemistry for conducting chemistry experiments and for participating in undergraduate research after the PBL laboratory experience than they had before it. Students felt that PBL provided them with autonomy while exploring phenomena and allowed them to take more responsibility for their own learning. This study is significant in that it adds knowledge to research on the effects of PBL instruction and strengthens existing information on the relationship between PBL and the affective domain. Results from this study may also be informative to chemistry laboratory instructors on what PBL has to offer with regard to student outcomes.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.00 | 41 | Science Citation Index Expanded | Not |
Submission Guidelines
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